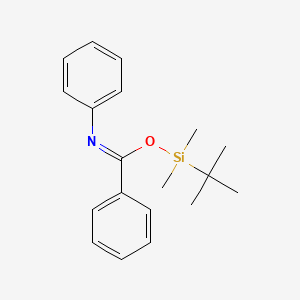

tert-Butyldimethylsilyl N-Phenylbenzimidate

Descripción general

Descripción

Tert-Butyldimethylsilyl N-Phenylbenzimidate (TBDMS-N-PhBz) is an organosilicon compound used widely in organic synthesis as a protecting group for amines, alcohols, and carboxylic acids. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. TBDMS-N-PhBz is a versatile reagent and has been used in a variety of different applications, including the synthesis of peptides, nucleic acids, and other biologically active molecules.

Aplicaciones Científicas De Investigación

Protecting Group in Nucleoside Synthesis

The tert-butyldimethylsilyl group is used as a protective group in the synthesis of nucleosides. It reacts selectively with hydroxyl groups in nucleosides, particularly with the 5′-hydroxyl of deoxynucleosides. This group can be removed under specific conditions without affecting other acid or base labile protecting groups, making it stable to phosphorylation conditions. This utility is vital for synthesizing a variety of protected deoxynucleosides efficiently, thereby introducing a new, versatile protecting group in the nucleoside and nucleotide field (Ogilvie, 1973).

Synthesis of Phytoalexins

The tert-butyldimethylsilyl group finds application in the synthesis of phytoalexins such as vignafuran, 6-demethylvignafuran, and moracin M. By employing directed lithiation reactions, it facilitates the creation of benzylic anions which are crucial intermediates in producing various phytoalexins. This method showcases the group's utility in the efficient and versatile synthesis of natural products (Watanabe, Kawanishi, & Furukawa, 1991).

Gas Chromatographic Analysis

Tert-butyldimethylsilyl derivatives are used in capillary gas chromatographic analysis of a variety of compounds. These derivatives facilitate the determination and quantitative analysis of various substances like catecholamine metabolites, oxyanions, and non-steroidal anti-inflammatory drugs (NSAIDs) in different matrices, such as urine and serum. This application is critical in fields like clinical diagnostics and pharmacokinetics (Muskiet et al., 1981; Mawhinney, 1983; Kim et al., 1993).

Hydroxyl Group Protection

The tert-butyldimethylsilyl group is employed to protect hydroxyl groups in various chemical contexts. This protection is essential in synthesizing complex organic molecules, where it offers stability under a range of conditions and can be selectively removed when needed. Its use has been particularly highlighted in the synthesis of prostaglandins and other biologically significant compounds (Corey & Venkateswarlu, 1972).

Safety and Hazards

“tert-Butyldimethylsilyl N-Phenylbenzimidate” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation or eye irritation persists .

Análisis Bioquímico

Biochemical Properties

Tert-Butyldimethylsilyl N-Phenylbenzimidate plays a significant role in biochemical reactions, particularly in the protection of functional groups during organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a protecting group for hydroxyl and amino groups, preventing unwanted reactions during complex synthesis processes. The interactions of this compound with biomolecules are primarily based on its ability to form stable covalent bonds, thereby temporarily modifying the reactivity of the target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the overall cellular response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under ambient conditions but can degrade over time, especially in the presence of moisture or extreme temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues also affects its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .

Propiedades

IUPAC Name |

[tert-butyl(dimethyl)silyl] N-phenylbenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOSi/c1-19(2,3)22(4,5)21-18(16-12-8-6-9-13-16)20-17-14-10-7-11-15-17/h6-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKWSHDUCPVOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458504 | |

| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404392-70-7 | |

| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

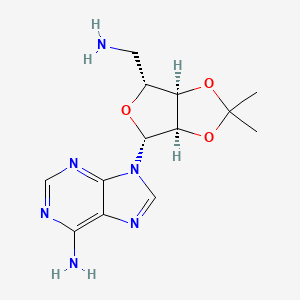

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

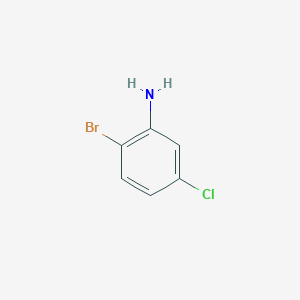

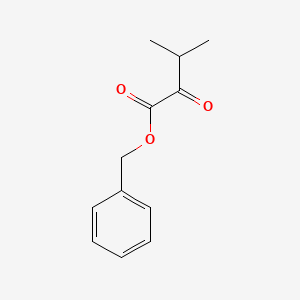

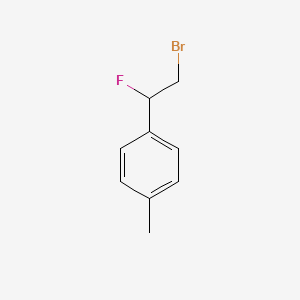

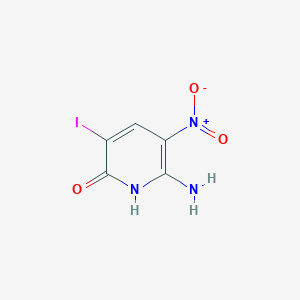

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)